3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a methylsulfonyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with methyl isothiocyanate to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF at 60°C.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of biological processes such as cell division or protein synthesis. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
4-Chlorophenyl-1,2,4-triazole: Similar structure but lacks the methyl and methylsulfonyl groups.
1-Methyl-1,2,4-triazole: Similar structure but lacks the 4-chlorophenyl and methylsulfonyl groups.
Uniqueness
3-(4-Chlorophenyl)-1-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and methylsulfonyl groups. These substituents contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile compound in various scientific research applications .
Properties
CAS No. |
154106-11-3 |
---|---|
Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-14-10(17(2,15)16)12-9(13-14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
KRHDSRWEONQVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.